5-((E)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
Description
“5-((E)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE” is a synthetic organic compound that belongs to the class of thiazolidinones
Properties
IUPAC Name |
(5E)-5-[[5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O5S2/c1-2-19-16(21)15(27-17(19)26)8-11-4-5-12(25-11)9-24-14-6-3-10(18)7-13(14)20(22)23/h3-8H,2,9H2,1H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALNGEZTGHYLIY-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-])SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-])/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((E)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE” typically involves multi-step organic reactions. The starting materials often include 4-chloro-2-nitrophenol, furfural, and thiosemicarbazide. The reaction conditions may involve:
- Condensation reactions
- Cyclization reactions
- Oxidation or reduction steps
Industrial Production Methods
Industrial production of such compounds may involve:
- Large-scale batch reactors
- Continuous flow reactors
- Optimization of reaction conditions to maximize yield and purity
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of thio groups to sulfoxides or sulfones
Reduction: Reduction of nitro groups to amines
Substitution: Halogen substitution reactions
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst
Substitution reagents: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield sulfoxides or sulfones
- Reduction may yield amines
- Substitution may yield various substituted derivatives
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions
Material Science: Incorporated into polymers for enhanced properties
Biology
Antimicrobial Agents: Studied for their antibacterial and antifungal properties
Enzyme Inhibitors: Potential inhibitors of specific enzymes
Medicine
Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents
Industry
Agriculture: Used in the development of pesticides or herbicides
Pharmaceuticals: Incorporated into formulations for various treatments
Mechanism of Action
The mechanism of action of “5-((E)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE” involves:
Molecular Targets: Binding to specific proteins or enzymes
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or disruption of cellular processes
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: A class of compounds with similar structures and diverse biological activities
Furyl Derivatives: Compounds containing the furyl group, known for their reactivity and applications
Uniqueness
- The presence of the 4-chloro-2-nitrophenoxy group and the specific thiazolidinone structure may confer unique properties, such as enhanced biological activity or specific reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
